molecular formula C16H13BrN4S B2885724 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole CAS No. 893709-89-2

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2885724
CAS No.: 893709-89-2
M. Wt: 373.27
InChI Key: HJVKRZCKBSSQQK-UHFFFAOYSA-N
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Description

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method starts with the reaction of 2-aminopyridine with α-bromoketones to form 3-bromoimidazo[1,2-a]pyridine . This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4S/c1-10-5-6-11-12(8-10)20-16(19-11)22-9-13-15(17)21-7-3-2-4-14(21)18-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKRZCKBSSQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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